1-[(2,4-difluorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of phenylpyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2,4-Difluorophenol: This can be achieved through the fluorination of phenol using reagents such as sulfur tetrafluoride.
Preparation of 2,4-Difluorophenoxyacetic Acid: This involves the reaction of 2,4-difluorophenol with chloroacetic acid in the presence of a base.
Synthesis of Pyrazole Derivative: The pyrazole ring is formed through the reaction of hydrazine with an appropriate diketone.
Coupling Reaction: The final step involves coupling the pyrazole derivative with 2,4-difluorophenoxyacetic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl groups and pyrazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: A precursor used in the synthesis of the target compound.
2-(2,4-Difluorophenyl)pyridine: Another fluorinated aromatic compound with similar chemical properties.
1-[(2,4-Difluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide: A closely related compound with slight structural differences.
Uniqueness
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of difluorophenyl groups and pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11F4N3O2 |
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Molecular Weight |
365.28 g/mol |
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(3,4-difluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H11F4N3O2/c18-10-1-4-16(14(21)7-10)26-9-24-6-5-15(23-24)17(25)22-11-2-3-12(19)13(20)8-11/h1-8H,9H2,(H,22,25) |
InChI Key |
ZQNMBJYCIITIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)F)F |
Origin of Product |
United States |
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